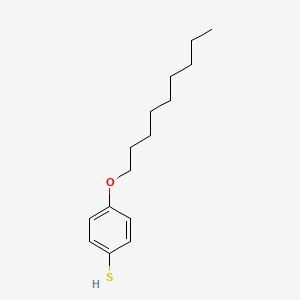

4-(Nonyloxy)benzene-1-thiol

Beschreibung

4-(Nonyloxy)benzene-1-thiol is a sulfur-containing aromatic compound characterized by a nonyloxy (C₉H₁₉O) substituent at the para position of a benzene ring and a thiol (-SH) group at the ortho position. The nonyloxy chain imparts significant hydrophobicity, influencing its solubility and reactivity in comparison to shorter-chain analogs.

Eigenschaften

CAS-Nummer |

142383-60-6 |

|---|---|

Molekularformel |

C15H24OS |

Molekulargewicht |

252.4 g/mol |

IUPAC-Name |

4-nonoxybenzenethiol |

InChI |

InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-13-16-14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3 |

InChI-Schlüssel |

AISFWKWLZWMJAU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCOC1=CC=C(C=C1)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonyloxy)benzene-1-thiol can be achieved through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated benzene derivative with a thiol group.

Coupling Reactions: Another method involves the coupling of a nonyloxy-substituted benzene with a thiol group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of 4-(Nonyloxy)benzene-1-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Nonyloxy)benzol-1-thiol durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Natriumhypochlorit

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Salpetersäure, Schwefelsäure, Halogene

Hauptprodukte

Oxidation: Disulfide, Sulfonsäuren

Reduktion: Thiolatanionen

Substitution: Nitro-, Sulfonyl- und Halogenderivate

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(Nonyloxy)benzol-1-thiol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Thiolgruppe. Die Thiolgruppe kann kovalente Bindungen mit elektrophilen Zentren in Proteinen und Enzymen eingehen, was zur Modulation ihrer Aktivität führt. Diese Wechselwirkung kann verschiedene biochemische Pfade und zelluläre Prozesse beeinflussen.

Wirkmechanismus

The mechanism of action of 4-(Nonyloxy)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethyl)benzene-1-thiol

- Substituent : Trifluoromethyl (-CF₃)

- Molecular Formula : C₇H₅F₃S

- Molecular Weight : 178.18 g/mol

- Solubility : Insoluble in water .

- Reactivity : The electron-withdrawing -CF₃ group increases thiol acidity, enhancing nucleophilic reactivity.

- Applications : Used in ligands for metal coordination (e.g., tert-butyl-3-[[4-(trifluoromethyl)phenyl]sulfanyl]methyl]pyrrolidine-1-carboxylate in ) and as intermediates in agrochemicals .

4-(4-Fluorophenoxy)benzenethiol

- Substituent: 4-Fluorophenoxy

- Molecular Formula : C₁₂H₉FOS

- Molecular Weight : 220.26 g/mol

- Applications: Limited data in the evidence, but fluorinated aromatic thiols are often employed in materials science and medicinal chemistry due to enhanced stability .

4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol

- Substituent : 1,2,4-Triazolyl

- Molecular Formula : C₈H₇N₃S

- Molecular Weight : 177.23 g/mol

- Applications: A versatile scaffold in drug discovery, as noted in . Its heterocyclic group enables diverse functionalization .

4-tert-Butylthiophenol

4-(Methylamino)benzene-1-thiol

- Substituent: Methylamino (-NHCH₃)

- Molecular Formula : C₇H₉NS

- Molecular Weight : 139.22 g/mol

- Applications: Research chemical (); amino groups facilitate coordination chemistry .

Physical and Chemical Properties

Table 1: Comparative Properties of Benzene-1-thiol Derivatives

*Estimated based on structural analysis.

Biologische Aktivität

4-(Nonyloxy)benzene-1-thiol is an organosulfur compound characterized by a nonyl ether substituent on the benzene ring and a thiol functional group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biochemical properties.

Anticancer Properties

Research has indicated that compounds with thiol groups, including derivatives similar to 4-(Nonyloxy)benzene-1-thiol, exhibit significant anticancer activity. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. Compounds that bind to the colchicine-binding site on tubulin can effectively arrest cancer cells in the G(2)/M phase of the cell cycle, leading to apoptosis .

Table 1: Summary of Anticancer Activity of Thiol Compounds

Antimicrobial Activity

Thiols are known to possess antimicrobial properties. The presence of the thiol group in compounds can enhance their ability to interact with microbial membranes and proteins, leading to increased efficacy against various pathogens. For instance, benzosiloxaboroles containing thiol functionalities have shown promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimal cytotoxic effects .

Table 2: Antimicrobial Activity of Thiol-Functionalized Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4-(Nonyloxy)benzene-1-thiol | Staphylococcus aureus | 1.56–12.5 μg/mL | |

| Benzosiloxaborole 1e | E. coli | 3.12 μg/mL |

The biological activity of 4-(Nonyloxy)benzene-1-thiol can be attributed to several mechanisms:

- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.

- Redox Activity : The thiol group can participate in redox reactions, potentially leading to oxidative stress in cancer cells or pathogens.

- Antioxidant Properties : Thiols are known for their ability to scavenge free radicals, which may contribute to their protective effects in biological systems.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of thiol-containing compounds, it was found that derivatives similar to 4-(Nonyloxy)benzene-1-thiol significantly inhibited tumor growth in xenograft models. The study demonstrated that these compounds could effectively induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of thiol-functionalized compounds revealed that they exhibited potent activity against various bacterial strains. The study highlighted that modifications to the thiol group could enhance antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.